5-(2-Bromophenyl)furan-2-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

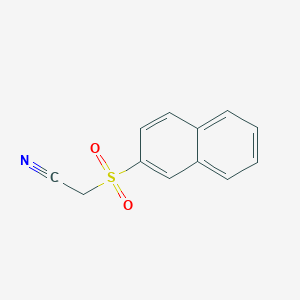

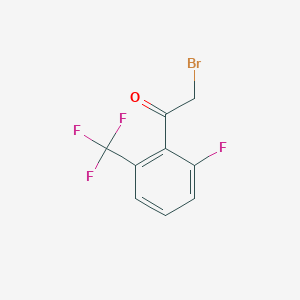

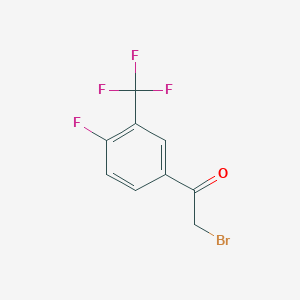

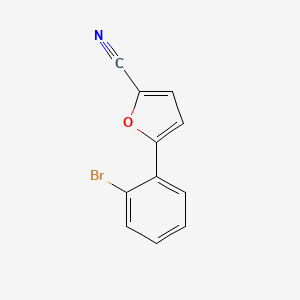

5-(2-Bromophenyl)furan-2-carbonitrile is a compound that belongs to the class of organic compounds known as furans. It is characterized by a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The compound also features a bromophenyl group attached to the fifth position of the furan ring and a nitrile group at the second position. This structure makes it a versatile intermediate for various chemical reactions and syntheses of heterocyclic compounds .

Synthesis Analysis

The synthesis of furan derivatives, including those similar to 5-(2-Bromophenyl)furan-2-carbonitrile, can be achieved through multiple synthetic routes. One approach involves the reaction of ω-bromoacetophenone derivatives with hydrazine derivatives under different conditions to afford various heterocyclic compounds . Another efficient synthesis method for related bifuran carbonitriles includes Stille coupling conditions followed by a series of reactions including oxime formation, dehydration, and Suzuki coupling . These methods demonstrate the reactivity of bromophenyl-substituted furans and their utility in constructing complex heterocyclic systems.

Molecular Structure Analysis

The molecular structure of related furan compounds has been studied using crystallography. For instance, 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide, a compound with a similar bromophenyl-furan moiety, was found to crystallize in the monoclinic space group. The furan and benzene rings in this compound are inclined to each other, and significant differences in exocyclic bond angles at the furan atoms are observed, which may be due to hybridization effects . These structural insights are relevant to understanding the molecular geometry and electronic distribution in 5-(2-Bromophenyl)furan-2-carbonitrile.

Chemical Reactions Analysis

The reactivity of 5-bromo-2-carbonyl derivatives of furan, which are structurally related to 5-(2-Bromophenyl)furan-2-carbonitrile, has been studied in reactions with amines. These reactions are kinetically complex and can lead to the formation of various products, including aminocarbinols and ammonium salts . Additionally, multi-component syntheses involving furan-2-carbonyl chloride, isocyanides, and dialkyl acetylenedicarboxylates have been developed to produce highly functionalized bifurans . These studies highlight the chemical versatility and reactivity of furan derivatives under different reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives are influenced by their molecular structure. For example, the presence of electron-withdrawing groups such as nitrile can affect the compound's reactivity and physical properties. The enzymatic synthesis of biobased polyesters using 2,5-bis(hydroxymethyl)furan as a building block has been explored, indicating the potential of furan derivatives in polymer chemistry . Furthermore, the synthesis of deuterium-labeled furan compounds has been reported, which is useful for tracing the fate of these compounds in chemical reactions and biological systems . These studies provide a foundation for understanding the properties of 5-(2-Bromophenyl)furan-2-carbonitrile and its potential applications in various fields.

Applications De Recherche Scientifique

-

Green Chemistry

- Furan platform chemicals (FPCs) are directly available from biomass and have a wide range of applications .

- They can be economically synthesized from biomass .

- The synthesis of chiral furans involves the direct reaction of methyl furoate with peracetylated ribofuranose in the presence of a Lewis acid .

- The product, methyl 5-(2′,3′,5′-tri-O-acetyl-β-D-ribofuranosyl)-2-furoate, was isolated in 60% yield and the β-anomer was the only product .

-

Pharmaceutical Sciences

- Indole derivatives, which can be synthesized from furan derivatives, possess various biological activities .

- These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

- Pyrimidine-derived indole ribonucleosides were synthesized and tested for in vitro antiproliferative .

-

Material Sciences

-

Bio-based Materials

-

Sweetening Agent

-

Antiviral Activity

-

Chemical Industry

- Furan derivatives are undergoing a metamorphosis in substantial parts of the chemical industry .

- The industry is switching from traditional resources such as crude oil to biomass .

- This change requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries .

- Furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural) are being used .

-

Synthesis of Heterocyclic Compounds

- Furan derivatives are used in the synthesis of heterocyclic compounds containing a furan ring connected to or fused with a benzene ring or with different heterocyclic systems .

- Substituted furan-2-carboxaldehydes and furo[b]pyrrole type aldehydes are heteroaromatic compounds which possess a C2 carbonyl group that may act as a reactive center for various condensation reactions .

-

Epoxy Resins

Safety And Hazards

Propriétés

IUPAC Name |

5-(2-bromophenyl)furan-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrNO/c12-10-4-2-1-3-9(10)11-6-5-8(7-13)14-11/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQTHDRHNTTXCJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(O2)C#N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80388116 |

Source

|

| Record name | 5-(2-bromophenyl)furan-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80388116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Bromophenyl)furan-2-carbonitrile | |

CAS RN |

88649-66-5 |

Source

|

| Record name | 5-(2-bromophenyl)furan-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80388116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.